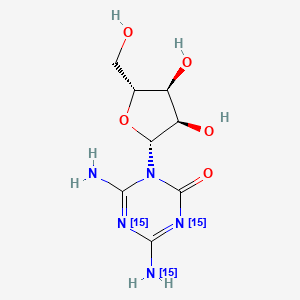
6-Amino-5-azacytidine-15N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-azacytidine-15N3 is a labelled analogue of 6-Amino-5-azacytidine. This compound is a nucleoside that exhibits a growth-inhibitory effect in humans and interferes with the metabolism of purines. It is also a derivative of 5-Azacytidine, a chemotherapeutic agent used to treat patients with acute myelogenous leukemia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-azacytidine-15N3 involves the incorporation of nitrogen-15 isotopes into the molecular structure of 6-Amino-5-azacytidine. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of labelled precursors and standard nucleoside synthesis techniques.
Industrial Production Methods
Industrial production of this compound likely follows similar methodologies to those used in the synthesis of other nucleoside analogues. This includes the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-5-azacytidine-15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and azacytidine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce various substituted nucleosides .
Applications De Recherche Scientifique
6-Amino-5-azacytidine-15N3 has several scientific research applications:
Chemistry: Used as a labelled compound in studies involving nucleoside metabolism and synthesis.
Biology: Employed in research on DNA and RNA synthesis, as well as in studies on the effects of nucleoside analogues on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancers such as acute myelogenous leukemia.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
6-Amino-5-azacytidine-15N3 exerts its effects by incorporating into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis. It also inhibits DNA methyltransferase, leading to hypomethylation of DNA. These actions result in cytotoxicity and the inhibition of abnormal cell growth, making it effective in the treatment of certain cancers .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Azacytidine: A chemotherapeutic agent used to treat myelodysplastic syndromes and acute myelogenous leukemia.
Decitabine: Another nucleoside analogue with similar mechanisms of action, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Uniqueness
6-Amino-5-azacytidine-15N3 is unique due to its labelled nitrogen-15 isotopes, which make it particularly useful in research applications involving isotopic labelling. This allows for more precise tracking and analysis of the compound’s metabolic pathways and interactions within biological systems.
Propriétés
Formule moléculaire |
C8H13N5O5 |
|---|---|
Poids moléculaire |
262.20 g/mol |
Nom IUPAC |
6-amino-4-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(3,5-15N2)1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3-,4-,5-/m1/s1/i9+1,11+1,12+1 |
Clé InChI |
HHBIDXKTBPRKSK-UYXRCSOFSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=[15N]C(=[15N]C2=O)[15NH2])N)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


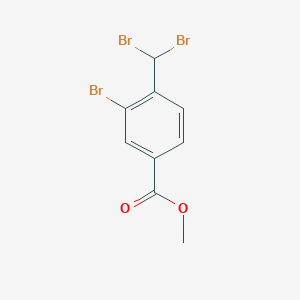
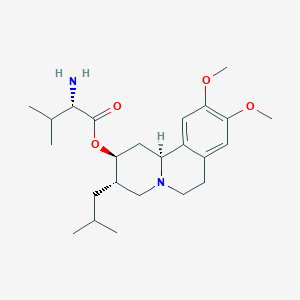
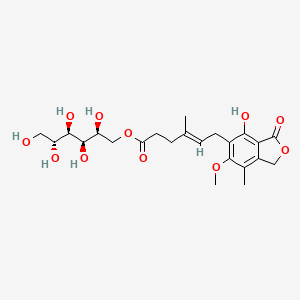
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
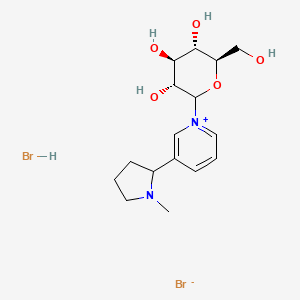

![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)



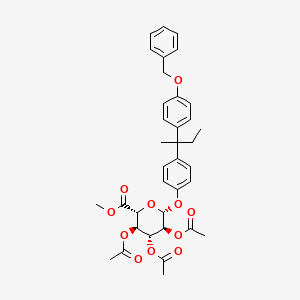
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
